1-Ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carbonitrile
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Overview
Description
1-Ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carbonitrile is a synthetic compound belonging to the fluoroquinolone class of antibiotics Fluoroquinolones are known for their broad-spectrum antibacterial activity, making them effective against a wide range of gram-positive and gram-negative bacteria
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the quinoline core: This is achieved through a cyclization reaction involving aniline derivatives and suitable aldehydes or ketones.
Introduction of the fluoro group: Fluorination is usually carried out using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Attachment of the piperazine ring: This step involves the nucleophilic substitution of a halogenated quinoline intermediate with 4-methylpiperazine.
Formation of the carbonitrile group: This is typically achieved through a cyanation reaction using reagents like copper(I) cyanide.
Industrial Production Methods
Industrial production of this compound often involves optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This can lead to the formation of quinoline N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The fluoro and piperazine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Hydroxyquinolines.
Substitution: Various substituted quinolines depending on the nucleophile used.
Scientific Research Applications
1-Ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antibacterial properties and its effects on bacterial DNA gyrase.
Medicine: Investigated for potential use as an antibiotic to treat bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The primary mechanism of action of 1-Ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carbonitrile involves the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death.
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: Another fluoroquinolone with a similar mechanism of action but different structural features.
Levofloxacin: Known for its high potency and broad-spectrum activity.
Moxifloxacin: Notable for its enhanced activity against gram-positive bacteria.
Uniqueness
1-Ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carbonitrile is unique due to its specific structural modifications, which may confer distinct pharmacokinetic properties and antibacterial activity profiles compared to other fluoroquinolones.
Properties
IUPAC Name |
1-ethyl-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxoquinoline-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O/c1-3-21-11-12(10-19)17(23)13-8-14(18)16(9-15(13)21)22-6-4-20(2)5-7-22/h8-9,11H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMMBKRKUFABZIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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